6-Bromoquinoline-4-thiol
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Overview
Description
6-Bromoquinoline-4-thiol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H6BrNS and a molecular weight of 240.12 g/mol . It is characterized by the presence of a bromine atom at the 6th position and a thiol group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-4-thiol typically involves the bromination of quinoline derivatives followed by the introduction of the thiol group. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process to yield the target compound . Another method involves the bromination of cyano- and methoxy-1,2,3,4-tetrahydroquinoline derivatives, followed by functionalization to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts, such as ionic liquids and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as thiols, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form the corresponding thiolate anion.
Electrophilic Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in N,N-dimethylformamide (DMF) is commonly used for thiol substitution reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Electrophilic Substitution: Acidic conditions and electrophilic reagents such as halogens can be used for electrophilic substitution on the quinoline ring.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Disulfides: Formed through the oxidation of the thiol group.
Functionalized Quinoline Compounds: Formed through electrophilic substitution reactions.
Scientific Research Applications
6-Bromoquinoline-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function . Additionally, the quinoline ring can interact with nucleic acids and enzymes, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the thiol group but shares the bromine
Properties
IUPAC Name |
6-bromo-1H-quinoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSSFOFROBFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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